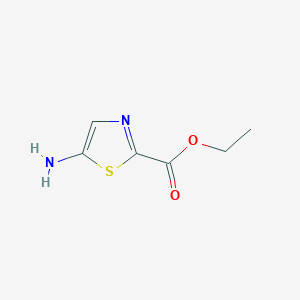

Ethyl 5-aminothiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSREAMZDZVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-63-4 | |

| Record name | ethyl 5-amino-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of Ethyl 2-aminothiazole-5-carboxylate: Mechanism and Methodology

This document provides an in-depth technical exploration of the synthesis of Ethyl 2-aminothiazole-5-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will dissect the prevalent synthetic route, grounded in the principles of the Hantzsch thiazole synthesis, elucidating the mechanistic underpinnings and providing a field-proven experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this molecule's formation.

The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in drug discovery, recognized as a key pharmacophore in numerous therapeutic agents.[1][2] Its structural properties allow it to engage in diverse biological interactions, leading to its incorporation into drugs with applications ranging from anticancer and anti-inflammatory to antibacterial and antiviral activities.[3][4][5] Ethyl 2-aminothiazole-5-carboxylate is a particularly valuable derivative, serving as a critical intermediate in the synthesis of high-profile pharmaceuticals, most notably the tyrosine kinase inhibitor Dasatinib (Sprycel®), used in the treatment of chronic myeloid leukemia (CML).[5][6] A mastery of its synthesis is, therefore, fundamental for the development of next-generation therapeutics built upon this versatile core.

The Core Mechanism: A Hantzsch Thiazole Synthesis Variant

The most reliable and scalable synthesis of ethyl 2-aminothiazole-5-carboxylate is a modification of the classic Hantzsch thiazole synthesis, first described in 1887.[7] The traditional Hantzsch reaction involves the condensation of an α-haloketone and a thioamide.[8] For our target molecule, the pathway is adapted to utilize precursors that yield the desired 5-carboxylate functionality. The process is a sequential, one-pot reaction that proceeds through three critical phases: electrophilic bromination, nucleophilic substitution, and cyclocondensation/aromatization.

The reaction commences with an electron-rich alkene, ethyl 3-ethoxyacrylate, which serves as a three-carbon synthon. This is reacted with a brominating agent to generate an α-halo intermediate in situ, which is then condensed with thiourea to construct the heterocyclic ring.

Mechanistic Breakdown

-

Step 1: Electrophilic α-Bromination. The synthesis is initiated by the selective bromination of ethyl 3-ethoxyacrylate at the α-position (the carbon adjacent to the ester carbonyl). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6] NBS is a mild and efficient source of electrophilic bromine (Br⁺), minimizing side reactions that could occur with harsher reagents like molecular bromine (Br₂). The reaction is typically performed at low temperatures (e.g., -10 °C) to control reactivity and prevent over-bromination.[9]

-

Step 2: S-Alkylation (Nucleophilic Attack). Thiourea is introduced into the reaction mixture. The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-bromo carbon of the intermediate formed in Step 1. This Sɴ2 reaction forms an isothiouronium salt intermediate.[8][10] This is the crucial step where the sulfur and second nitrogen atoms required for the thiazole ring are incorporated.

-

Step 3: Intramolecular Cyclization and Dehydration. The reaction is heated (typically to around 80 °C) to drive the next phase.[9] An amino group of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization event is followed by the elimination of ethanol and then a molecule of water. The final dehydration step is thermodynamically favorable as it results in the formation of a stable, aromatic thiazole ring system.[10]

The complete mechanistic pathway is visualized in the diagram below.

Caption: Figure 1: Mechanism of Ethyl 2-aminothiazole-5-carboxylate Synthesis.

Experimental Protocol and Workflow

A robust protocol is critical for ensuring high yield and purity. The following procedure is a validated, one-pot method adapted from established literature.[9]

Workflow Visualization

Caption: Figure 2: One-Pot Experimental Workflow for Synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Bromination: Cool the solution to -10 °C using an ice-salt bath. The low temperature is critical to control the exothermic nature of the bromination and ensure selectivity. Slowly add a solution of N-bromosuccinimide (1.1 eq) in the same solvent mixture via the addition funnel, maintaining the internal temperature below -5 °C.

-

Intermediate Formation: Once the NBS addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Progress can be monitored by TLC to confirm the consumption of the starting material.

-

Thiazole Formation: Add thiourea (1.0 eq) to the mixture in one portion. The choice of a 1:1 molar ratio with the starting acrylate is a balance between maximizing yield and minimizing unreacted reagents that would complicate purification.

-

Cyclization: Heat the reaction mixture to 80 °C and maintain for 1 hour. This thermal input provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.

-

Workup and Isolation: Cool the reaction vessel to room temperature. A precipitate may begin to form. Add aqueous ammonia solution to the mixture. This step neutralizes any acidic byproducts (like HBr) and helps precipitate the final product, which is less soluble in the basic aqueous mixture.

-

Purification: Stir the resulting slurry for 10-15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and succinimide.

-

Drying: Dry the collected solid under vacuum to afford ethyl 2-aminothiazole-5-carboxylate as a solid. The typical yield for this procedure is approximately 70%.[9]

Data Summary

For a synthesis to be considered validated, characterization of the final product is essential. The following tables summarize the key quantitative data associated with the reaction and the product.

Table 1: Reagent Summary

| Reagent | Molar Eq. | Role | Rationale for Use |

| Ethyl 3-ethoxyacrylate | 1.0 | C3 Synthon | Provides the backbone for the thiazole ring and the C5-ester. |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent | Mild, selective source of electrophilic bromine for α-bromination.[6] |

| Thiourea | 1.0 | N & S Donor | Provides the N-C-S unit required to form the 2-amino-thiazole core. |

| Dioxane/Water | - | Solvent | A polar solvent system that effectively dissolves both organic and inorganic reagents. |

| Aqueous Ammonia | - | Base (Workup) | Neutralizes acidic byproducts and facilitates product precipitation. |

Table 2: Product Characterization Data

| Property | Value |

| Chemical Formula | C₆H₈N₂O₂S[11] |

| Molecular Weight | 172.20 g/mol [11] |

| Appearance | White to very pale yellow solid[12][13] |

| Melting Point | 159-163 °C[11] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 1.32 (t, 3H), 4.25 (q, 2H), 5.60 (br s, 2H), 7.85 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 14.5, 60.2, 112.8, 148.5, 162.7, 170.1 |

| CAS Number | 32955-21-8[11] |

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Conclusion

The described synthetic pathway, a well-orchestrated variant of the Hantzsch thiazole synthesis, represents an efficient and scalable method for producing high-purity ethyl 2-aminothiazole-5-carboxylate. By understanding the causality behind each mechanistic step and procedural choice—from the low-temperature selective bromination with NBS to the thermally-driven cyclization—researchers can reliably access this critical intermediate. This knowledge is paramount for professionals engaged in the synthesis of complex, biologically active molecules and contributes to the ongoing advancement of medicinal chemistry.

References

-

Gewald reaction. Wikipedia. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Sharma, V., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 83-127. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(20), 14226–14237. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Saeed, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Guan, R., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1632-1640. [Link]

-

Sharma, V., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1499–1525. [Link]

- Guan, R. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Fakhfakh, M. A., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Saeed, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 10086-10099. [Link]

-

Sharma, S., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7, 24861-24883. [Link]

- Process of producing 2-aminothiazole.

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

-

Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 77, 299-313. [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-アミノチアゾール-5-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 13. labproinc.com [labproinc.com]

An In-Depth Technical Guide to the Hantzsch Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in numerous therapeutic agents.[1][2] Its synthesis is therefore of paramount importance to the drug development pipeline. The Hantzsch thiazole synthesis, a robust and time-honored reaction, remains a highly effective method for constructing this heterocyclic core.[3][4] This guide provides an in-depth technical overview of the synthesis of Ethyl 2-aminothiazole-5-carboxylate, a key intermediate in the production of pharmaceuticals like the anti-cancer drug Dasatinib.[5][6] We will dissect the reaction mechanism, present a field-proven experimental protocol, explore critical optimization parameters, and address common troubleshooting scenarios to empower researchers and drug development professionals with a comprehensive and actionable understanding of this vital chemical transformation.

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in drug discovery, prized for its ability to engage in a wide range of biological interactions. Its prevalence in marketed drugs, spanning indications from anticancer to antimicrobial, underscores its therapeutic value.[1][7] Ethyl 2-aminothiazole-5-carboxylate, in particular, is a high-value building block, providing a versatile chemical handle for further molecular elaboration.[8]

The Hantzsch synthesis, first reported by Arthur Hantzsch in the late 19th century, is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[4] Its enduring utility lies in its reliability, operational simplicity, and the accessibility of its starting materials. This guide focuses on a modern, efficient iteration of this synthesis, employing an in situ halogenation strategy to circumvent the use of unstable intermediates.

Mechanistic Insights: The Driving Force of Aromaticity

The causality behind the Hantzsch synthesis is the thermodynamic favorability of forming a stable, aromatic thiazole ring. The reaction proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

The core transformation involves the reaction between an α-bromo carbonyl compound (generated in situ) and thiourea. The mechanism unfolds as follows:

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom. This displacement reaction forms a key S-alkylated intermediate, an isothiouronium salt.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forges the five-membered ring.

-

Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the final, stable 2-aminothiazole aromatic ring. The aromaticity of the product provides a significant thermodynamic driving force for the reaction to proceed to completion.

Caption: The Hantzsch synthesis mechanism for Ethyl 2-aminothiazole-5-carboxylate.

A Field-Proven Experimental Protocol

This protocol details a robust and scalable "one-pot" procedure for the synthesis of Ethyl 2-aminothiazole-5-carboxylate, leveraging the in situ bromination of a stable precursor, Ethyl 3-ethoxyacrylate.[5][9] This approach enhances safety and operational efficiency by avoiding the isolation of the potentially lachrymatory and unstable α-bromo ester.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. | Amount | Moles |

| Ethyl 3-ethoxyacrylate | 1001-26-9 | 144.17 g/mol | 14.4 g | 0.10 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 19.6 g | 0.11 |

| Thiourea | 62-56-6 | 76.12 g/mol | 7.6 g | 0.10 |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 50 mL | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL | - |

| Aqueous Ammonia (~28%) | 1336-21-6 | 35.04 g/mol | ~20 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of Ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of 1,4-dioxane and water (100 mL total).

-

In situ Bromination: Cool the solution to -10°C using an ice-salt bath. The choice of a co-solvent system like dioxane/water is critical; it ensures all reactants remain in solution.[9] Slowly add a solution of N-bromosuccinimide (19.6 g, 0.11 mol) in the same solvent mixture via the dropping funnel, maintaining the internal temperature below 0°C. The controlled, low-temperature addition is crucial to prevent runaway reactions and minimize the formation of dibrominated byproducts. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Hantzsch Condensation: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion. The mixture will be a pale yellow slurry.

-

Cyclization and Aromatization: Heat the reaction mixture to 80°C and maintain this temperature for 1-2 hours.[9][10] This thermal input provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction solution to room temperature. A precipitate may begin to form. Carefully add aqueous ammonia (~20 mL) to the cooled solution until the pH is basic (pH 8-9). This step neutralizes the hydrobromic acid byproduct and deprotonates the product, which may exist as an ammonium salt, causing the less soluble free base to precipitate completely.[11]

-

Purification: Stir the resulting paste-like suspension at room temperature for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any residual inorganic salts and succinimide.

-

Drying: Dry the collected solid under vacuum at 50°C to a constant weight to afford Ethyl 2-aminothiazole-5-carboxylate as a white to pale yellow solid.[9] A typical yield for this procedure is 70-80%.[9]

Caption: Experimental workflow for the Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Process Optimization & Troubleshooting

A self-validating protocol requires an understanding of key parameters and potential pitfalls. The robustness of the Hantzsch synthesis allows for considerable flexibility, but optimal results are achieved by controlling specific variables.

Critical Parameter Analysis

| Parameter | Optimal Range | Rationale & Field Insights |

| Temperature | Bromination: -10 to 0°CCyclization: 80-90°C | Low temperature during bromination is non-negotiable for selectivity.[10] Insufficient heat during cyclization leads to incomplete reaction, while excessive heat (>100°C) can promote byproduct formation. |

| Solvent System | Dioxane/Water, THF/Water, Ethanol | Aqueous co-solvents are effective for dissolving both the organic precursors and the inorganic thiourea.[9][10] Ethanol is a classic solvent but may require longer reaction times. The choice can impact work-up and impurity profiles. |

| Stoichiometry | NBS: 1.1 equivalentsThiourea: 1.0 equivalents | A slight excess of NBS ensures complete consumption of the starting acrylate.[10] Using a large excess can lead to over-bromination. A 1:1 ratio of the bromo-intermediate and thiourea is generally optimal. |

| pH Control | Final work-up: pH 8-9 | The reaction is typically run under neutral to slightly acidic conditions as HBr is generated. Basification during work-up is essential for complete precipitation of the free-base product.[11] |

Common Challenges & Validated Solutions

-

Challenge: Low or no product yield.

-

Causality: Often due to impure or wet N-bromosuccinimide, which can decompose. Insufficient heating during the cyclization step can also stall the reaction.

-

Solution: Use freshly opened or properly stored NBS. Ensure the reaction mixture reaches and maintains the target temperature of 80°C during the cyclization step. Confirm reaction completion with TLC before proceeding to work-up.

-

-

Challenge: Product is an oil or refuses to crystallize.

-

Causality: This may indicate the presence of impurities or that the product has remained in its protonated salt form.

-

Solution: Ensure the pH of the solution is sufficiently basic (pH 8-9) during work-up to precipitate the free base. If it remains oily, attempt extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration. Recrystallization from ethanol or ethyl acetate can yield a pure, crystalline solid.[9]

-

-

Challenge: Formation of a significant byproduct.

-

Causality: Over-bromination of the starting material or side reactions of thiourea can occur if the reaction temperature during bromination is not controlled.

-

Solution: Strictly maintain the temperature below 0°C during NBS addition. Slow, dropwise addition is critical for dissipating the heat of reaction.

-

Product Characterization

Validation of the final product is achieved through standard analytical techniques.

-

Appearance: White to yellow crystalline solid.[12]

-

Melting Point: 159-163 °C.[13]

-

¹H NMR (DMSO-d₆):

-

δ 1.25 (t, 3H, -CH₃ of ethyl)

-

δ 4.15 (q, 2H, -CH₂ of ethyl)

-

δ 7.60 (s, 2H, -NH₂)

-

δ 7.85 (s, 1H, thiazole ring H)[5]

-

-

¹³C NMR (DMSO-d₆):

-

δ 14.5, 59.5 (ethyl ester carbons)

-

δ 121.0, 143.5, 144.1, 159.9 (thiazole and ester carbonyl carbons)[5]

-

-

Mass Spectrometry (ESI): [M+H]⁺ = 173.04

Conclusion

The Hantzsch synthesis of Ethyl 2-aminothiazole-5-carboxylate is a cornerstone reaction for medicinal chemists and process development scientists. By understanding the underlying mechanism and controlling key experimental variables such as temperature and stoichiometry, researchers can reliably and efficiently produce this critical pharmaceutical intermediate. The one-pot protocol detailed herein, which utilizes an in situ bromination step, represents a safe, scalable, and field-validated method. This guide provides the necessary technical depth and practical insights to empower scientists to successfully implement and troubleshoot this synthesis, facilitating the advancement of drug discovery and development programs that rely on the versatile 2-aminothiazole scaffold.

References

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

ARKIVOC. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]

- Google Patents. (2013).

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5955-5961. [Link]

-

PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 854-873. [Link]

-

ResearchGate. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2685. [Link]

- Google Patents. (2012).

-

ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2685. [Link]

-

PubMed. (2010). Optimization of 2-aminothiazole Derivatives as CCR4 Antagonists. Journal of Medicinal Chemistry, 53(12), 4758-4769. [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

- Google Patents. (2021).

-

Royal Society of Chemistry. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3, 138-142. [Link]

-

National Center for Biotechnology Information. (2015). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters, 17(11), 2634-2637. [Link]

-

LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

EXCLI Journal. (2019). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 18, 59-71. [Link]

-

Sci-Hub. (1970). Preparation and reactions of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones and 4-bromo-2,3-dioxo-1-phenylbutanal 2-arylhydrazones. Journal of the Chemical Society C: Organic, 5, 656. [Link]

-

Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1145. [Link]

-

Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]

-

SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

-

Spandidos Publications. (2024). Hantzsch synthesis: Significance and symbolism. Biomedical Reports, 20(1), 1. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1529–1569. [Link]

-

viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. Hantzsch synthesis: Significance and symbolism [wisdomlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 12. H31769.03 [thermofisher.com]

- 13. Ethyl 2-aminothiazole-5-carboxylate 97 32955-21-8 [sigmaaldrich.com]

Chemical properties of Ethyl 2-aminothiazole-5-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-aminothiazole-5-carboxylate

Introduction: The Thiazole Core in Modern Chemistry

Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of the 2-aminothiazole ring system, it serves as a privileged scaffold—a molecular framework that is repeatedly found in biologically active compounds.[1][2] Its importance is underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, most notably the anti-cancer drug Dasatinib.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The versatility of this molecule, stemming from its multiple reactive sites, makes it an invaluable building block for creating complex and potent therapeutic agents.[5][6]

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and analytical characteristics. These properties are critical for identification, purity assessment, and predicting its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 32955-21-8 | [7] |

| Molecular Formula | C₆H₈N₂O₂S | [7] |

| Molecular Weight | 172.20 g/mol | [7] |

| Appearance | White to yellow or light brown crystalline powder | [8][9] |

| Melting Point | 159-163 °C | |

| Storage Temperature | 2-8°C (Refrigerated) | [10] |

| UV λmax | 299 nm (in Ethanol) | [8] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the ethyl ester protons (a triplet and a quartet), the exocyclic amine protons (a broad singlet), and the thiazole ring proton (a singlet).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three distinct carbons of the thiazole ring.

-

IR Spectroscopy: Key vibrational frequencies include N-H stretching for the primary amine, a strong C=O stretch for the ester carbonyl, and characteristic absorptions for the C=N and C-S bonds within the thiazole ring.

-

Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak (M+H)⁺, confirming the compound's molecular weight.[11]

Synthesis: The Hantzsch Thiazole Synthesis and Its Variants

The most prevalent and industrially scalable method for preparing Ethyl 2-aminothiazole-5-carboxylate is a modification of the classic Hantzsch thiazole synthesis.[12][13][14] This powerful reaction constructs the thiazole ring by condensing a thioamide with an α-halocarbonyl compound.[14][15] In this specific case, thiourea provides the N-C-S backbone, which cyclizes with an electrophilic three-carbon unit derived from ethyl 3-ethoxyacrylate.

Causality in Experimental Design:

The choice of starting materials is deliberate. Ethyl 3-ethoxyacrylate is an effective precursor because its β-ethoxy group makes the α-position susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent to generate the key α-bromo intermediate in situ, avoiding the handling of more hazardous and unstable α-bromoacrylates.[3][7] The subsequent cyclization with thiourea is a robust and high-yielding ring-forming reaction.[7][8]

Workflow for Synthesis

Caption: One-pot synthesis workflow via α-bromination and cyclization.

Detailed Experimental Protocol:

This protocol is a synthesis of established literature methods and serves as a representative example.[7][8]

-

Reaction Setup: In a reaction vessel equipped for cooling, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of water and dioxane. Cool the solution to -10 °C with stirring.

-

α-Bromination: Slowly add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature remains below 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. This step generates the reactive α-bromo intermediate.

-

Thiazole Ring Formation: Add thiourea (1.0 eq) to the reaction mixture. Heat the solution to 80 °C and maintain this temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add aqueous ammonia to neutralize the solution and precipitate the product.

-

Purification: Stir the resulting slurry for 10-15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and dry it under a vacuum to yield Ethyl 2-aminothiazole-5-carboxylate. Typical yields range from 70% to over 95%.[7]

Chemical Reactivity: A Trifunctional Synthetic Hub

The synthetic utility of Ethyl 2-aminothiazole-5-carboxylate arises from its three distinct functional groups: the exocyclic 2-amino group, the 5-ester group, and the thiazole ring itself. This trifunctional nature allows for selective modifications to build molecular complexity.

-

Reactions at the 2-Amino Group: The exocyclic amino group is the most nucleophilic site. It readily undergoes acylation, alkylation, and protection reactions.

-

Amide Formation: This is a cornerstone reaction in drug synthesis. Reacting the amine with an activated carboxylic acid or acid chloride, such as 2-chloro-6-methylaniline, is a key step in the synthesis of Dasatinib precursors.[3][16]

-

Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction while other parts of the molecule are modified.[3]

-

Schiff Base Formation: Condensation with aromatic aldehydes yields Schiff bases, which can be intermediates for further elaboration.[17]

-

-

Reactions at the 5-Ester Group: The ethyl ester can be transformed into other functional groups.

-

Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding 2-aminothiazole-5-carboxylic acid.[3] This acid can then be coupled to form amides.

-

Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (2-aminothiazol-5-yl)methanol.[18]

-

-

Reactions involving the Thiazole Ring: The aromatic ring itself can participate in reactions, although it is less reactive than the exocyclic amine. The ring nitrogen atom is basic and can be protonated in acidic conditions.[1]

Caption: Key reactivity pathways of Ethyl 2-aminothiazole-5-carboxylate.

Applications in Drug Discovery: The Dasatinib Case Study

The most prominent application of Ethyl 2-aminothiazole-5-carboxylate is its role as a central building block in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4][11]

The synthesis of Dasatinib showcases the strategic manipulation of the thiazole's reactive sites. A common synthetic route involves:

-

Amide Formation: The carboxylic acid (derived from the hydrolysis of Ethyl 2-aminothiazole-5-carboxylate) is coupled with 2-chloro-6-methylaniline.[3]

-

Nucleophilic Aromatic Substitution: The 2-amino group of the resulting thiazole amide is then reacted with a substituted pyrimidine derivative.

This application highlights how the 2-aminothiazole-5-carboxylate scaffold provides the ideal geometry and electronic properties for binding to the ATP pocket of target kinases, forming the basis for a powerful therapeutic agent.[4] Beyond Dasatinib, this core is widely used to develop compounds with anti-inflammatory, antimicrobial, and broader antineoplastic activities.[4][5][11]

Safety and Handling

As with any laboratory chemical, proper handling of Ethyl 2-aminothiazole-5-carboxylate is essential.

-

General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][19]

-

Storage: The compound should be kept refrigerated (2-8°C) in a tightly sealed container to prevent degradation.[10] It may be sensitive to heat, moisture, and light.[9]

-

Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[19] Always consult the latest Safety Data Sheet (SDS) before use.[10][19]

Conclusion

Ethyl 2-aminothiazole-5-carboxylate is far more than a simple chemical intermediate; it is a versatile and powerful platform for innovation in medicinal chemistry. Its straightforward and high-yielding synthesis, combined with a trifunctional handle for diverse chemical modifications, has cemented its importance in the drug discovery pipeline. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is fundamental for any scientist aiming to leverage this scaffold to design the next generation of therapeutic agents.

References

-

Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]

-

Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: Acta Chimica Slovenica URL: [Link]

-

Title: Three possible ways of the reaction between 2-aminothiazole and electrophiles. Source: ResearchGate URL: [Link]

-

Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed Source: PubMed URL: [Link]

-

Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of novel 2-amino thiazole derivatives Source: Der Pharma Chemica URL: [Link]

-

Title: Hantzsch Thiazole Synthesis - Chem Help Asap Source: Chem Help Asap URL: [Link]

-

Title: Hantzsch Thiazole Synthesis - SynArchive Source: SynArchive URL: [Link]

-

Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH Source: National Institutes of Health URL: [Link]

-

Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem Source: PubChem URL: [Link]

-

Title: The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI Source: MDPI URL: [Link]

- Title: US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents Source: Google Patents URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 9. labproinc.com [labproinc.com]

- 10. fishersci.es [fishersci.es]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. synarchive.com [synarchive.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 18. Ethyl 2-aminothiazole-5-carboxylate | Thiazoles | Ambeed.com [ambeed.com]

- 19. fishersci.com [fishersci.com]

Ethyl 2-aminothiazole-5-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-Aminothiazole-5-Carboxylate in Organic Solvents

Abstract

Ethyl 2-aminothiazole-5-carboxylate (EATC) is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-bacterial drugs.[1] The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation.[2][3] This guide provides a comprehensive overview of the physicochemical properties of EATC, explores its solubility characteristics, and offers a detailed, field-proven protocol for the experimental determination of its solubility. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, actionable methodologies to empower informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Utilizing EATC

Ethyl 2-aminothiazole-5-carboxylate is a compound of significant interest in the pharmaceutical industry.[4] Its structure, featuring a reactive aminothiazole core and an ethyl ester functional group, makes it a versatile precursor for complex molecular architectures.[5] Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants, including EATC, is fundamental to achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The insolubility of EATC in certain solvents while being soluble in others is the basis for its purification through recrystallization. Synthesis protocols, for instance, often use solvents like tetrahydrofuran (THF), dioxane, and ethanol for reaction and purification steps.[6]

-

Formulation Development: For EATC to be utilized in subsequent stages or as part of an active pharmaceutical ingredient (API), its solubility profile informs the choice of excipients and delivery systems.[7]

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solid like EATC, the energy required to break its crystal lattice structure must be compensated by the energy released from favorable solute-solvent interactions.[8]

Physicochemical Profile of Ethyl 2-Aminothiazole-5-Carboxylate

A molecule's structure and inherent properties are the primary determinants of its solubility behavior.[7] The key characteristics of EATC are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32955-21-8 | [9][10] |

| Molecular Formula | C₆H₈N₂O₂S | [9][11] |

| Molecular Weight | 172.20 g/mol | [9][11] |

| Appearance | White to yellow or light brown crystal/powder | [10][12] |

| Melting Point | 157-166 °C | [10] |

| LogP (calculated) | 0.36 | [11] |

| Storage Temp. | 2-8°C | [9][12] |

The structure of EATC contains both polar and non-polar moieties. The 2-amino group and the nitrogen and sulfur atoms in the thiazole ring are capable of hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. The ethyl ester group provides a region of lower polarity. The relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution to occur.[8] The low LogP value of 0.36 indicates a generally hydrophilic character, consistent with its observed insolubility in water but solubility in polar organic solvents.[11][12]

Solubility Profile in Common Organic Solvents

Quantitative public data on the solubility of EATC across a wide range of organic solvents is limited. However, based on its use in synthesis and available product information, a qualitative and semi-quantitative profile can be inferred. This highlights the critical need for experimental determination for specific applications.

| Solvent | Solvent Type | Expected Solubility | Rationale / Evidence |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A stock solution of 40 mg/mL can be prepared, indicating high solubility.[4] |

| Ethanol | Polar Protic | Soluble | Used as a solvent for recrystallization; UV absorbance measured in ethanol.[6][12] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Used as a reaction solvent in syntheses involving EATC.[5][6] |

| Dioxane | Polar Aprotic | Soluble | Used as a co-solvent in synthesis protocols.[6] |

| Water | Polar Protic | Insoluble | Explicitly stated as insoluble in water.[12] |

This data underscores the importance of selecting solvents based on polarity and hydrogen bonding capability. Polar aprotic solvents like DMSO and THF, and polar protic solvents like ethanol, are effective at solvating EATC.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[13][14] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.[8][15]

Principle

An excess amount of the solid compound (EATC) is added to the test solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that thermodynamic equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation.[8] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solid in the supernatant is quantified using a suitable analytical method.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

Materials:

-

Ethyl 2-aminothiazole-5-carboxylate (EATC), solid

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge and/or syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid EATC to a vial containing a precisely known volume of the solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for an extended period (typically 24-48 hours).

-

Expertise Note: Equilibrium is confirmed when the concentration of the solute in the liquid phase does not change over time. For robust studies, samples can be taken at 24, 48, and 72 hours to ensure the concentration has plateaued.[14]

-

-

Phase Separation: Remove the vials from the shaker and let them stand to allow the excess solid to settle. To separate the saturated solution from the solid, either:

-

Centrifuge: Centrifuge the vial at high speed to pellet the remaining solid.

-

Filter: Carefully draw the supernatant into a syringe and pass it through a chemically-resistant syringe filter (e.g., PTFE).

-

Trustworthiness Note: Filtration is a potential source of error due to drug adsorption onto the filter membrane.[14] It is crucial to use a compatible filter material and discard the initial portion of the filtrate to saturate any binding sites.

-

-

Analysis (Quantification):

-

Immediately make a precise dilution of the clear, saturated supernatant into a mobile phase or a suitable solvent to prevent precipitation.

-

Quantify the concentration using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) is preferred as it can separate the analyte from any potential impurities or degradation products.[14] Alternatively, UV-Vis spectrophotometry can be used if EATC is the only absorbing species (λmax ≈ 299 nm in ethanol).[12][16]

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Conceptual Overview

The solubility of EATC is a multifactorial property resulting from the interplay between the solute, the solvent, and the experimental conditions.

Caption: Key factors governing the solubility of EATC.

-

Solute Properties: The strong intermolecular forces in the EATC crystal lattice (evidenced by its high melting point) must be disrupted. This requires a solvent capable of forming strong, energetically favorable interactions with the polar aminothiazole ring.[8]

-

Solvent Properties: Polar solvents are effective because they can engage in dipole-dipole interactions and hydrogen bonding with EATC, compensating for the energy needed to break the crystal lattice.

-

Temperature: For most solids, solubility is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[8] This principle is leveraged during recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

Conclusion

References

-

American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [2][3]

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [17]

-

ChemicalBook. (2023). Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8. [12]

-

Chemsrc. (2024). Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8. [11]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [14]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[7]

-

Punagri. (n.d.). Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier. [1]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [15]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [13]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [5]

-

Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-5-carboxylate 97%. [9]

-

TargetMol. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. [4]

-

Thermo Scientific Chemicals. (n.d.). Ethyl 2-aminothiazole-5-carboxylate, 97%. [10]

-

U.S. National Library of Medicine. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [8]

-

Various Authors. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [16]

-

Various Authors. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis. ChemicalBook. [6]

Sources

- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 2-aminothiazole-5-carboxylate_TargetMol [targetmol.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-氨基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl 2-aminothiazole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8 | Chemsrc [chemsrc.com]

- 12. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmatutor.org [pharmatutor.org]

- 17. chemrxiv.org [chemrxiv.org]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2-aminothiazole-5-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Foreword

In the landscape of modern drug discovery and development, the meticulous characterization of molecular entities is not merely a procedural formality but the very bedrock of scientific integrity and innovation. It is in the precise language of spectra and structural data that a molecule reveals its identity, purity, and potential. This guide is dedicated to providing an in-depth technical overview of the spectroscopic properties of Ethyl 2-aminothiazole-5-carboxylate, a heterocyclic compound of significant interest. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A thorough understanding of the spectroscopic signature of its derivatives, such as the title compound, is therefore of paramount importance for researchers, scientists, and drug development professionals. This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for the analysis of this crucial synthetic intermediate.

Molecular Identity and Physicochemical Properties

Ethyl 2-aminothiazole-5-carboxylate is a stable, crystalline solid at room temperature.[2][3] Its molecular structure, confirmed by various spectroscopic methods, is fundamental to interpreting its spectral data.

-

Chemical Structure:

Figure 1: Chemical structure of Ethyl 2-aminothiazole-5-carboxylate.

-

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 32955-21-8 | [2][3][4] |

| Molecular Formula | C₆H₈N₂O₂S | [2][3][4] |

| Molecular Weight | 172.20 g/mol | [2][4][5] |

| Appearance | White to yellow crystalline powder | [6] |

| Melting Point | 159-163 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Ethyl 2-aminothiazole-5-carboxylate provide a detailed map of its proton and carbon framework. While a publicly available spectrum for this specific compound is not readily found, its spectral features can be reliably predicted based on established principles and data from closely related analogs.

¹H NMR Spectroscopy

Representative Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | s | 1H | H4 (thiazole ring) |

| 7.35 | s | 2H | -NH₂ |

| 4.18 | q | 2H | -O-CH₂-CH₃ |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer. The following protocol outlines the general procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-aminothiazole-5-carboxylate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the analyte's signals.

-

Instrumentation:

-

Spectrometer: Bruker Avance 400 or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A range of 0-10 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

In-depth Interpretation:

The predicted ¹H NMR spectrum is characterized by four distinct signals, each providing specific structural information:

-

Thiazole Proton (H4): The singlet at approximately 7.95 ppm is assigned to the proton at the 4-position of the thiazole ring. Its downfield chemical shift is a consequence of the electron-withdrawing effects of the adjacent sulfur atom and the ester group at the 5-position.

-

Amino Protons (-NH₂): The broad singlet at around 7.35 ppm, integrating to two protons, is characteristic of the primary amine group at the 2-position. The broadness of this peak is often due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent.

-

Ethyl Group Protons: The quartet at approximately 4.18 ppm and the triplet at around 1.25 ppm are classic signatures of an ethyl group. The quartet corresponds to the methylene protons (-O-CH₂-), which are deshielded by the adjacent oxygen atom and are split by the three neighboring methyl protons. The triplet represents the methyl protons (-CH₃), split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

Representative Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C2 (C=N of thiazole) |

| 161.0 | C=O (ester carbonyl) |

| 145.0 | C5 (thiazole ring) |

| 115.0 | C4 (thiazole ring) |

| 60.5 | -O-CH₂-CH₃ |

| 14.5 | -O-CH₂-CH₃ |

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, with a few modifications to the experimental setup.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation:

-

Spectrometer: Bruker Avance 400 or equivalent.

-

Probe: 5 mm BBO probe.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0-200 ppm is standard.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

In-depth Interpretation:

The predicted ¹³C NMR spectrum reveals six distinct carbon environments:

-

Thiazole Ring Carbons: The carbon at the 2-position (C2), attached to two nitrogen atoms, is expected to be the most downfield at approximately 168.5 ppm. The C5 carbon, substituted with the electron-withdrawing ester group, appears around 145.0 ppm, while the C4 carbon, bearing a proton, is found further upfield at about 115.0 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) typically resonates in the range of 160-170 ppm, and a chemical shift of around 161.0 ppm is anticipated.

-

Ethyl Group Carbons: The methylene carbon (-O-CH₂-) is deshielded by the oxygen atom and appears at approximately 60.5 ppm. The terminal methyl carbon (-CH₃) gives a signal in the aliphatic region, around 14.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Representative Data (FT-IR, KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1710 | Strong | C=O stretching (ester) |

| 1620 | Strong | C=N stretching (thiazole ring) |

| 1540 | Medium | N-H bending (amino group) |

| 1250 | Strong | C-O stretching (ester) |

Experimental Protocol:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of Ethyl 2-aminothiazole-5-carboxylate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

-

-

Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Processing: The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

In-depth Interpretation:

The key vibrational bands in the IR spectrum confirm the presence of the principal functional groups:

-

N-H Stretching: The strong, broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group (-NH₂).

-

C-H Stretching: The absorptions between 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ correspond to the C-H stretching vibrations of the thiazole ring and the ethyl group, respectively.

-

C=O Stretching: A very strong and sharp peak around 1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C=N and N-H Bending: The absorption at approximately 1620 cm⁻¹ is attributed to the C=N stretching vibration within the thiazole ring. The N-H bending vibration of the amino group is expected around 1540 cm⁻¹.

-

C-O Stretching: The strong band at about 1250 cm⁻¹ is due to the C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Representative Data (Electron Ionization - EI-MS):

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 45 | [M - C₂H₄]⁺ |

| 127 | 60 | [M - OCH₂CH₃]⁺ |

| 99 | 30 | [M - COOCH₂CH₃]⁺ |

Experimental Protocol:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a radical cation (the molecular ion) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

In-depth Interpretation and Fragmentation Pathway:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [m.chemsrc.com]

- 3. H31769.03 [thermofisher.com]

- 4. 2-氨基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of Ethyl 2-aminothiazole-5-carboxylate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of heterocyclic compounds is of paramount importance. Ethyl 2-aminothiazole-5-carboxylate is a key heterocyclic building block, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents, including antibacterial and anticancer drugs.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable analytical technique, offering unparalleled insight into molecular structure.[4][5]

This technical guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of Ethyl 2-aminothiazole-5-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's electronic environment and its spectral output, provides a field-proven experimental protocol, and offers a logical framework for confident spectral interpretation.

Part 1: Molecular Structure and Predicted Proton Environments

A thorough interpretation begins with a fundamental understanding of the molecule's structure and the distinct electronic environments of its protons. The structure of Ethyl 2-aminothiazole-5-carboxylate contains four chemically non-equivalent sets of protons.

Caption: Molecular structure of Ethyl 2-aminothiazole-5-carboxylate with distinct proton environments labeled (Hₐ-Hₐ).

The expected spectral characteristics for each proton set are dictated by several factors:

-

Hₐ (Thiazole Ring Proton): This proton is attached to an aromatic thiazole ring. Thiazoles exhibit significant π-electron delocalization, creating a diamagnetic ring current that deshields the ring protons, shifting them downfield into the aromatic region (typically 7.2-8.8 ppm).[6] Its precise shift is modulated by the adjacent sulfur atom and the substituents at positions 2 and 5.

-

Hₑ (-NH₂ Protons): The chemical shift of amine protons is highly variable and sensitive to solvent, concentration, and temperature.[7][8] This is due to intermolecular hydrogen bonding and chemical exchange with solvent or trace water. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, these protons are more clearly observed and typically appear as a broad singlet.[9] In protic solvents like D₂O, they often exchange with deuterium and may become invisible to the spectrum.[10]

-

Hₒ (Ethyl Methylene Protons): These protons are directly attached to an oxygen atom within the ester group. The electronegativity of oxygen strongly deshields these protons, causing a significant downfield shift compared to a standard alkyl C-H.[11]

-

Hₐ (Ethyl Methyl Protons): These protons are in a standard aliphatic environment but are influenced by the proximity of the electron-withdrawing ester functionality, resulting in a slight downfield shift from a typical alkane C-H.

Part 2: Detailed ¹H NMR Spectral Analysis and Prediction

Based on established principles of NMR spectroscopy and data from related heterocyclic structures, we can predict the ¹H NMR spectrum with a high degree of confidence.[4][12][13]

Signal-by-Signal Breakdown

-

Hₐ (C4-H):

-

Chemical Shift (δ): Expected to be the most downfield signal (excluding exchangeable protons) due to the aromatic ring current of the thiazole. The electron-withdrawing carboxylate group at C5 will further deshield this proton. A chemical shift in the range of 7.5 - 8.5 ppm is anticipated.

-

Integration: Corresponds to one proton (1H).

-

Multiplicity: As there are no protons on adjacent carbon atoms (C5 is substituted and the S atom is at C3), this signal will appear as a singlet (s) .

-

-

Hₑ (-NH₂):

-

Chemical Shift (δ): Highly dependent on experimental conditions. In DMSO-d₆, this signal often appears as a broad peak in the range of 7.0 - 7.5 ppm .[14][15] Its broadness is a result of rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[8]

-

Integration: Corresponds to two protons (2H).

-

Multiplicity: Typically a broad singlet (br s) .

-

-

Hₒ (-O-CH₂-CH₃):

-

Chemical Shift (δ): Deshielded by the adjacent ester oxygen. The expected chemical shift is in the 4.1 - 4.4 ppm range.

-

Integration: Corresponds to two protons (2H).

-

Multiplicity: These two protons are coupled to the three adjacent methyl (Hₐ) protons. Following the n+1 rule, the signal will be split into (3+1) = 4 lines, appearing as a quartet (q) .

-

-

Hₐ (-O-CH₂-CH₃):

-

Chemical Shift (δ): Located in the upfield, aliphatic region. A typical chemical shift for an ethyl ester methyl group is 1.2 - 1.4 ppm .

-

Integration: Corresponds to three protons (3H).

-

Multiplicity: These three protons are coupled to the two adjacent methylene (Hₒ) protons. The signal will be split into (2+1) = 3 lines, appearing as a triplet (t) . The coupling constant (J-value) for this triplet will be identical to that of the Hₒ quartet.

-

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated spectral parameters for Ethyl 2-aminothiazole-5-carboxylate in DMSO-d₆.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Typical Coupling Constant (J, Hz) |

| Thiazole C4-H | Hₐ | 7.5 - 8.5 | 1H | Singlet (s) | N/A |

| Amine -NH₂ | Hₑ | 7.0 - 7.5 (broad) | 2H | Broad Singlet (br s) | N/A |

| Ethyl -OCH₂- | Hₒ | 4.1 - 4.4 | 2H | Quartet (q) | ~7.1 Hz |

| Ethyl -CH₃ | Hₐ | 1.2 - 1.4 | 3H | Triplet (t) | ~7.1 Hz |

Part 3: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to produce high-resolution, unambiguous data.

Step-by-Step Methodology

-

Solvent Selection & Rationale:

-

Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the -NH₂ protons. This slows down the rate of chemical exchange, resulting in a sharper, more distinct -NH₂ signal compared to what would be observed in solvents like CDCl₃.[9] Using a protic solvent like D₂O would lead to the rapid exchange of the amine protons with deuterium, causing the signal to disappear entirely.[10]

-

-

Sample Preparation:

-

Accurately weigh 10-15 mg of Ethyl 2-aminothiazole-5-carboxylate.[16][17][18]

-

Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

-

Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is critical for magnetic field homogeneity.[19]

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any microscopic dust or undissolved particles that can degrade spectral quality.

-

Cap the NMR tube securely and label it clearly.

-

-

Instrumentation and Data Acquisition:

-

The following parameters are typical for a 400 MHz spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Number of Scans (NS): 16 (can be adjusted based on sample concentration).

-

Receiver Gain (RG): Set automatically by the instrument.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons between scans.

-

Acquisition Time (AQ): ~4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum manually. Calibrate the chemical shift by setting the residual DMSO peak (a quintet) to 2.50 ppm. Integrate all signals and analyze the multiplicities.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. researchgate.net [researchgate.net]